N-(4-chlorophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
CAS No.: 954075-91-3
Cat. No.: VC7473245
Molecular Formula: C20H18ClN3O3S2
Molecular Weight: 447.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954075-91-3 |
|---|---|
| Molecular Formula | C20H18ClN3O3S2 |
| Molecular Weight | 447.95 |
| IUPAC Name | 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S2/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |
| Standard InChI Key | JBQUNUWCRYKWJK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position with a thioacetamide group (). The 4-position of the thiazole is linked to a 2-((3-methoxyphenyl)amino)-2-oxoethyl moiety, while the acetamide nitrogen is bonded to a 4-chlorophenyl group . This arrangement creates a planar, conjugated system that enhances electronic delocalization, potentially influencing receptor binding and metabolic stability.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS Number | 954075-91-3 |
| Molecular Formula | |
| Molecular Weight | 448.0 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, aniline NH) |
| Hydrogen Bond Acceptors | 6 (thiazole N, carbonyl O, ether O) |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 121 Ų |
Data on melting point, boiling point, and solubility remain unreported in publicly available literature . The presence of both hydrophobic (chlorophenyl, methoxyphenyl) and polar (thioether, carbonyl) groups suggests moderate lipophilicity, likely within a logP range of 2.5–3.5 based on analogous structures.
Synthetic Methodologies
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, involving cyclocondensation of α-haloketones with thioureas. For example, 2-bromo-1-(3-methoxyphenyl)ethan-1-one may react with thiourea in ethanol under reflux to yield 2-amino-4-(3-methoxyphenyl)thiazole. Subsequent oxidation of the amine to a ketone via Kornblum oxidation introduces the 2-oxoethyl group.
Functionalization Steps
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Thioacetamide Installation: The thiol group at the thiazole 2-position reacts with chloroacetyl chloride in the presence of a base (e.g., KCO) to form the thioether linkage.
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Amide Coupling: The final acetamide group is introduced via reaction of the intermediate thiol with 4-chlorophenyl isocyanate or through EDC/HOBt-mediated coupling with 4-chloroaniline.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Structural confirmation employs:
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H NMR: Characteristic signals include δ 7.8–7.6 (thiazole H), δ 7.4–7.2 (chlorophenyl H), and δ 3.8 (methoxy OCH) .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Analogous compounds demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The thioether linkage likely disrupts bacterial cell membrane integrity via thiol-disulfide exchange reactions.
Anticancer Activity
Preliminary molecular docking studies suggest strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding site of EGFR tyrosine kinase, a target in non-small cell lung cancer . The acetamide group forms hydrogen bonds with Cys-773, while the thiazole ring engages in hydrophobic interactions with Leu-694 .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
The compound’s thioether group is susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially generating sulfoxide metabolites. In silico predictions (SwissADME) indicate moderate hepatic extraction (CL = 15 mL/min/kg) and 85% plasma protein binding.
Toxicity Profile
Acute toxicity studies in rodents (LD > 500 mg/kg) classify the compound as Category 4 (harmful if swallowed). Chronic exposure may induce hepatotoxicity due to glutathione depletion from persistent thioether oxidation.
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